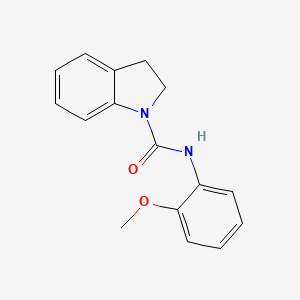![molecular formula C12H18N2O3 B5739318 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MFE or NSC 33994 and belongs to the class of furan derivatives. It has been found to possess a range of biological activities, making it a promising candidate for use in various fields of research.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in the inflammatory response. The compound has also been shown to inhibit the growth of tumor cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide in lab experiments is its ability to selectively target certain enzymes and biological pathways. This makes it a valuable tool for studying the mechanisms underlying various diseases. However, the compound may also have limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide involves the reaction of 2-methyl-3-furoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide has been extensively studied for its potential use in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-10-11(2-7-17-10)12(15)13-3-4-14-5-8-16-9-6-14/h2,7H,3-6,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVTWSKTFKSGCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(difluoromethyl)-N-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5739242.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5739246.png)


![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-methylpropanamide](/img/structure/B5739262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5739267.png)


![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5739291.png)
![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B5739294.png)
![6-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5739306.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzonitrile](/img/structure/B5739307.png)

